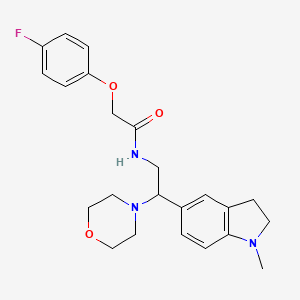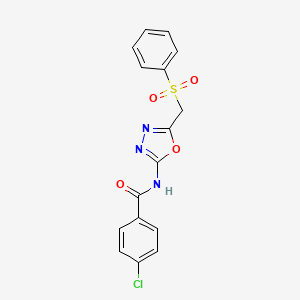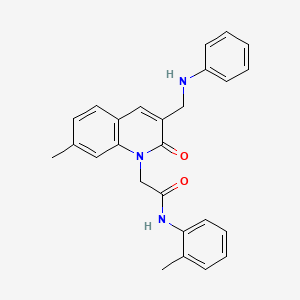
(2-Aminophenyl)(3,5-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as ‘DMAM’, is a crystalline compound that belongs to the family of α-ketones. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of (2-Aminophenyl)(3,5-dimethylphenyl)methanone is C15H15NO. The InChI code is 1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of (2-Aminophenyl)(3,5-dimethylphenyl)methanone is 225.29. It is a solid at room temperature .科学的研究の応用
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities: Derivatives of methanones, including compounds similar to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, have been studied for their antimicrobial and antioxidant properties. Such studies have involved bacterial and fungal strains and DPPH radical scavenging methods (G.Thirunarayanan, 2015).
Synthesis and Molecular Studies
- Synthesis and Characterization: Various synthesis methods have been explored for compounds structurally related to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, including the use of UV, IR, 1H, and 13C NMR, as well as high-resolution mass spectrometry. These studies provide a deeper understanding of the structural and chemical properties of such compounds (M. Shahana & A. Yardily, 2020).
Polymer Applications
- Polymer Development: Research has shown the application of similar compounds in the development of poly(arylene ether sulfone)s with various desirable properties such as hydroxide conductivity, dimensional change, and water uptake. These polymers have potential applications in a variety of fields due to their unique chemical stability and conductivity (Qian Shi et al., 2017).
Photoinduced Intramolecular Rearrangement
- Photoinduced Reactions: Studies have been conducted on the photoinduced intramolecular rearrangement of compounds similar to (2-Aminophenyl)(3,5-dimethylphenyl)methanone, highlighting environmentally friendly synthesis methods and the potential for broad substrate scopes (Sisi Jing et al., 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Activity: Certain aminobenzophenones, closely related to the compound , have demonstrated significant anti-inflammatory activity. These compounds inhibit proinflammatory cytokines and have shown potential as p38 MAP kinase inhibitors (E. Ottosen et al., 2003).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to interact with multiple receptors .
Mode of Action
It is known that benzimidazole and indole derivatives, which share structural similarities with this compound, can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
(2-aminophenyl)-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIDNDQXKGXPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2360930.png)

![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)
![6-(4-fluorobenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360937.png)
![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360942.png)



